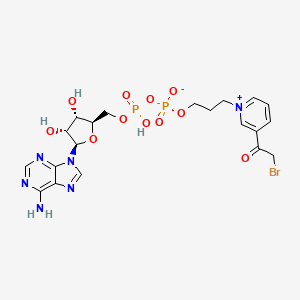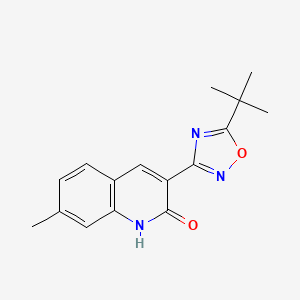
3-(5-Tert-butyl-1,2,4-oxadiazol-3-ylidene)-7-methyl-2-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-tert-butyl-1,2,4-oxadiazol-3-ylidene)-7-methyl-2-quinolinone is a member of quinolines.
Scientific Research Applications
Synthesis and Characterization
- Novel bioactive 1,2,4-oxadiazole natural product analogs, including compounds related to 3-(5-Tert-butyl-1,2,4-oxadiazol-3-ylidene)-7-methyl-2-quinolinone, have been synthesized and characterized. These compounds showed promise in antitumor activity, with one compound exhibiting a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).
- A study explored the synthesis and structural analysis of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, which are related to natural products. These compounds were assessed for their in vitro anti-cancer activity, with some showing good potency (Maftei et al., 2016).
Antimicrobial Activity
- Some new 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one derivatives, which are structurally similar to the chemical of interest, were synthesized and showed notable antibacterial activity against various bacterial strains (Gupta et al., 2008).
Photochemistry
- Research into the synthesis and photochemistry of two quinoline analogs of the perimidinespirohexadienone family of photochromes, which are structurally related to 3-(5-Tert-butyl-1,2,4-oxadiazol-3-ylidene)-7-methyl-2-quinolinone, revealed insights into their photoisomerization and thermal equilibrium, important for understanding their photochemical properties (Moerdyk et al., 2009).
Cytotoxic Evaluation
- Some quinazolinone-1, 3, 4-oxadiazole derivatives, related in structure to the compound of interest, were synthesized and evaluated for their cytotoxic effects. One of the compounds demonstrated significant cytotoxic activity against the HeLa cell line, highlighting potential therapeutic applications (Hassanzadeh et al., 2019).
Antioxidant Properties
- Novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine, which share structural similarities with the compound , were synthesized and evaluated for their antioxidant activities. Certain compounds showed higher antioxidant activities than standard antioxidants, suggesting potential applications in this area (Hassan et al., 2017).
properties
Product Name |
3-(5-Tert-butyl-1,2,4-oxadiazol-3-ylidene)-7-methyl-2-quinolinone |
|---|---|
Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H17N3O2/c1-9-5-6-10-8-11(14(20)17-12(10)7-9)13-18-15(21-19-13)16(2,3)4/h5-8H,1-4H3,(H,17,20) |
InChI Key |
HYQVRKGPKNLMCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




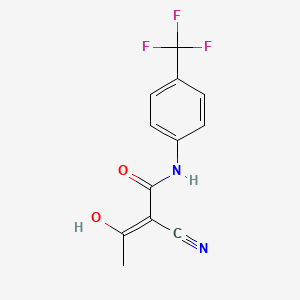
![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1194452.png)
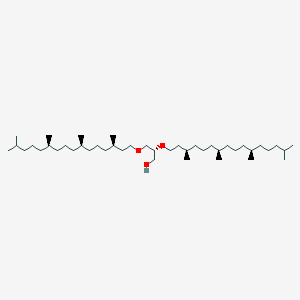
![3-(8-Hydroxy-6-methoxy-3a,8b-dihydrofuro[2,3-b][1]benzofuran-7-yl)cyclopent-2-en-1-one](/img/structure/B1194459.png)
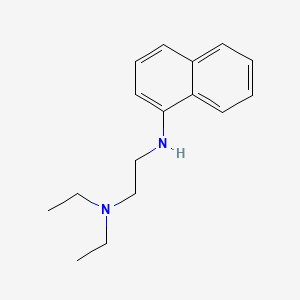
![(17-Hydroxy-4',4',10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]oxazolidin]-3'-yl)oxidanyl](/img/structure/B1194461.png)
